molecular formula C5H3N3O2S B034174 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid CAS No. 107166-05-2

2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid

Cat. No. B034174
M. Wt: 169.16 g/mol
InChI Key: SFLIZGMYHSNKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound . It is part of the triazole family, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds, including 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid, are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, which includes 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid, often involves the use of available starting materials and convenient synthetic procedures . These procedures often involve a multicomponent reaction, which provides wide access to triazole derivative production . The synthesized compounds are then tested for their biological activity .


Molecular Structure Analysis

The molecular structure of 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid, like other triazoles, contains two carbon and three nitrogen atoms . The nitrogen-rich compounds and intermediates based on 1,2,3-triazole were synthesized using a promising precursor named 4,5-dicyano-1,2,3-triazole .


Chemical Reactions Analysis

Triazole compounds, including 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid, are known for their broad range of chemical reactions. For instance, the Rh (ii)-catalyzed formal [3+2] and [3+3] cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines have been developed, enabling the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines .

Future Directions

The future research directions for 2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid and other triazole compounds include further exploration of their biological activities and potential applications in medicinal chemistry . The design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry . These compounds could be considered to construct more abundant 1,2,3-triazole-based neutral energetic molecules, salts, and complex compounds .

properties

CAS RN

107166-05-2

Product Name

2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

IUPAC Name

2H-thieno[2,3-d]triazole-5-carboxylic acid

InChI

InChI=1S/C5H3N3O2S/c9-5(10)3-1-2-4(11-3)7-8-6-2/h1H,(H,9,10)(H,6,7,8)

InChI Key

SFLIZGMYHSNKFL-UHFFFAOYSA-N

SMILES

C1=C(SC2=NNN=C21)C(=O)O

Canonical SMILES

C1=C(SC2=NNN=C21)C(=O)O

synonyms

1H-Thieno[2,3-d]-1,2,3-triazole-5-carboxylic acid (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.